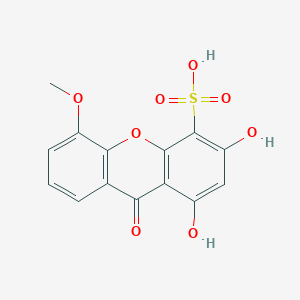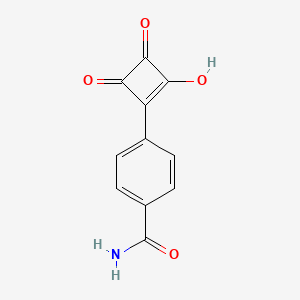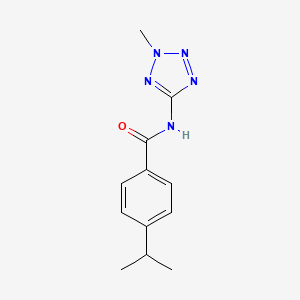![molecular formula C12H7ClIN3 B12524773 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)-](/img/structure/B12524773.png)
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with chlorine, iodine, and a pyridinyl group. These substitutions confer unique chemical properties and potential biological activities, making it a valuable target for research and development.
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)- typically involves multi-step synthetic routesThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) or other reducing agents like sodium borohydride.
Substitution: The chlorine and iodine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, which may have enhanced biological activity.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)- involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various cellular pathways. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells.
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)- can be compared with other similar compounds, such as:
5-Chloro-1H-pyrrolo[2,3-b]pyridine: This compound lacks the iodine and pyridinyl substitutions, which may result in different chemical properties and biological activities.
4-Chloro-1H-pyrrolo[2,3-b]pyridine:
5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine: This compound is similar but lacks the pyridinyl group, which may influence its biological activity and synthetic utility.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H7ClIN3 |
|---|---|
Peso molecular |
355.56 g/mol |
Nombre IUPAC |
5-chloro-2-iodo-3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H7ClIN3/c13-8-4-9-10(7-2-1-3-15-5-7)11(14)17-12(9)16-6-8/h1-6H,(H,16,17) |
Clave InChI |
JFFJWLTVRDFULA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=C(NC3=C2C=C(C=N3)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,1'-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene](/img/structure/B12524745.png)

![Tributyl[(3R)-3-methoxyhex-1-en-1-yl]stannane](/img/structure/B12524755.png)
![2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane](/img/structure/B12524760.png)




![Ethyl tetrahydro-3,5-methanopyrrolo[3,4-d][1,2]oxazole-3(2H)-carboxylate](/img/structure/B12524795.png)
